molecular formula C10H11NO2S B14137730 Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate CAS No. 89295-37-4

Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate

Cat. No.: B14137730
CAS No.: 89295-37-4
M. Wt: 209.27 g/mol
InChI Key: XCZICJZDYUHEDQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of pyridine-2-thiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfanyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium amide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The ester moiety can undergo hydrolysis, releasing the active pyridine derivative.

Comparison with Similar Compounds

Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can be compared with other pyridine derivatives, such as:

    Methyl 2-{[(pyridin-2-yl)oxy]methyl}prop-2-enoate: Similar structure but with an oxygen atom instead of sulfur.

    Methyl 2-{[(pyridin-2-yl)amino]methyl}prop-2-enoate: Contains an amino group instead of a sulfanyl group.

    Methyl 2-{[(pyridin-2-yl)carbonyl]methyl}prop-2-enoate: Features a carbonyl group in place of the sulfanyl group.

Properties

CAS No.

89295-37-4

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 2-(pyridin-2-ylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C10H11NO2S/c1-8(10(12)13-2)7-14-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3

InChI Key

XCZICJZDYUHEDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CSC1=CC=CC=N1

Origin of Product

United States

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